molecular formula C25H22N2O2 B6434503 1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol CAS No. 2419664-93-8

1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol

Cat. No. B6434503
CAS RN: 2419664-93-8
M. Wt: 382.5 g/mol
InChI Key: XLSZCBSLQPNSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol, commonly referred to as ‘carbazol’, is a synthetic organic compound with a wide range of applications in the scientific research field. Carbazol has the potential to be used as a substitute for other organic compounds in a variety of reactions and processes.

Scientific Research Applications

Carbazol has a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, herbicides, and agrochemicals. Carbazol has also been used in the synthesis of fluorescent dyes and imaging agents, and in the study of enzyme kinetics and drug metabolism. In addition, it has been used in the synthesis of organic catalysts and in the preparation of organic semiconductors.

Mechanism of Action

The exact mechanism of action of carbazol is not yet fully understood. However, it is believed to act by forming a covalent bond with the target molecule, resulting in the formation of a new compound. This new compound can then be used as a starting material in various reactions, such as the synthesis of pharmaceuticals or agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of carbazol are not yet fully understood. However, it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to be effective in the inhibition of enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

Carbazol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of reactions. In addition, it is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, carbazol can be toxic in high concentrations and can cause irritation to the skin and eyes. Therefore, it is important to use appropriate safety measures when working with this compound.

Future Directions

The potential future directions for the use of carbazol in scientific research are numerous. It could potentially be used in the synthesis of new drugs and agrochemicals, as well as in the development of new imaging agents and fluorescent dyes. It could also be used in the study of enzyme kinetics and drug metabolism, and in the development of organic catalysts and organic semiconductors. In addition, it could be used in the development of new materials and in the study of biological processes.

Synthesis Methods

Carbazol can be synthesized in a variety of ways. One method involves the reaction of 9H-carbazol-9-yl bromide and 2-methylquinolin-8-yloxy propan-2-ol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of an intermediate product which is then reduced to form the desired carbazol. The reaction is typically carried out in a solvent, such as dichloromethane, and can be completed in a few hours.

properties

IUPAC Name

1-carbazol-9-yl-3-(2-methylquinolin-8-yl)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-13-14-18-7-6-12-24(25(18)26-17)29-16-19(28)15-27-22-10-4-2-8-20(22)21-9-3-5-11-23(21)27/h2-14,19,28H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZCBSLQPNSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.